(5-Butoxy-2,4-dichlorophenyl)boronic acid

Organoboron chemistry Suzuki-Miyaura coupling Building block procurement

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a 2,4-dichloro-5-alkoxyphenylboronic acid derivative belonging to the class of organoboronic acids widely employed in Suzuki-Miyaura cross-coupling reactions. It features a butoxy substituent at the 5-position of a 2,4-dichlorophenyl ring, with the molecular formula C10H13BCl2O3 and a molecular weight of 262.93 g·mol⁻¹.

Molecular Formula C10H13BCl2O3
Molecular Weight 262.921
CAS No. 1256354-88-7
Cat. No. B594471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Butoxy-2,4-dichlorophenyl)boronic acid
CAS1256354-88-7
Synonyms5-Butoxy-2,4-dichlorophenylboronic acid
Molecular FormulaC10H13BCl2O3
Molecular Weight262.921
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O
InChIInChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3
InChIKeyUNUSRHVSANUKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butoxy-2,4-dichlorophenylboronic acid (CAS 1256354-88-7): A 5-Alkoxy-Substituted Boronic Acid Building Block


(5-Butoxy-2,4-dichlorophenyl)boronic acid is a 2,4-dichloro-5-alkoxyphenylboronic acid derivative belonging to the class of organoboronic acids widely employed in Suzuki-Miyaura cross-coupling reactions. It features a butoxy substituent at the 5-position of a 2,4-dichlorophenyl ring, with the molecular formula C10H13BCl2O3 and a molecular weight of 262.93 g·mol⁻¹ [1]. The compound is a white crystalline solid with a reported melting point of approximately 150–152 °C, soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water [1].

Procurement Pitfalls: Why 2,4-Dichlorophenylboronic Acid or Shorter Alkoxy Analogs Cannot Replace the 5-Butoxy Derivative


Simple substitution of (5-butoxy-2,4-dichlorophenyl)boronic acid with the parent 2,4-dichlorophenylboronic acid (CAS 68716-47-2) or shorter-chain 5-alkoxy analogs (methoxy, ethoxy, propoxy) introduces measurable changes in melting point, acidity (pKa), lipophilicity (logP), and density that directly affect reaction work-up, coupling efficiency, and stoichiometric calculations . The cumulative consequence is lost reproducibility in established synthetic protocols that were optimized specifically for the butoxy-bearing building block. The evidence below quantifies these differences.

Head-to-Head Quantitative Differentiation: (5-Butoxy-2,4-dichlorophenyl)boronic acid vs. Closest Analogs


Melting Point Reduction of ~95 °C vs. Parent 2,4-Dichlorophenylboronic Acid Enables Benign Handling and Purification

The 5-butoxy substituent lowers the melting point to 150–152 °C, a difference of approximately 95 °C relative to its parent 2,4-dichlorophenylboronic acid (melting point 246–249 °C) . This marked depression eliminates the need for high-temperature melting equipment during scale-up and facilitates straightforward recrystallization from common organic solvents.

Organoboron chemistry Suzuki-Miyaura coupling Building block procurement

Enhanced Boronic Acid Acidity (pKa 7.65 vs. 8.10) Facilitates Suzuki Coupling Under Milder Basic Conditions

The predicted pKa of (5-butoxy-2,4-dichlorophenyl)boronic acid is 7.65 ± 0.58, which is 0.45 units lower than that of 2,4-dichlorophenylboronic acid (pKa 8.10 ± 0.58) . The increased acidity, conferred by the electron-donating butoxy group, allows the boronic acid to undergo transmetallation at lower hydroxide concentrations, potentially reducing competing protodeboronation.

Cross-coupling pKa modulation Reaction optimization

LogP Advantage of +1.17 Over the 5-Methoxy Analog Drives Superior Organic-Phase Partitioning

The computed logP of (5-butoxy-2,4-dichlorophenyl)boronic acid is 1.85, compared to 0.68 for its 5-methoxy congener [1][2]. This +1.17 logP increment translates to an approximately 15-fold higher partition coefficient favoring organic solvents, which can enhance the concentration of the boronic acid in the organic phase of biphasic Suzuki-Miyaura reactions.

Lipophilicity Phase-transfer Reaction engineering

Lower Density (1.30 vs. 1.47 g·cm⁻³) Reduces Bulk Material Handling Constraints

(5-Butoxy-2,4-dichlorophenyl)boronic acid exhibits a predicted density of 1.30 ± 0.1 g·cm⁻³, notably lower than the 1.47 ± 0.1 g·cm⁻³ of 2,4-dichlorophenylboronic acid . This 12% density reduction translates to a correspondingly larger volume per unit mass, which must be accounted for in reactor loading calculations and shipping logistics.

Process chemistry Bulk procurement Material properties

Procurement-Relevant Application Scenarios for (5-Butoxy-2,4-dichlorophenyl)boronic acid


Suzuki-Miyaura Coupling Under Mild Aqueous Base Conditions

The lower pKa (7.65 vs. 8.10 for the parent 2,4-dichlorophenylboronic acid) allows efficient transmetallation at reduced base concentrations . This is particularly advantageous when coupling partners contain base-sensitive functionalities such as esters, nitriles, or epimerizable chiral centers. Procurement teams should verify lot-specific pKa data or request pH titration curves when qualifying suppliers for this application.

Synthesis of Lipophilic Drug Intermediates Requiring Organic-Phase Retention

With a logP of 1.85—more than 15-fold greater than the 5-methoxy analog—this building block partitions preferentially into the organic phase in biphasic Suzuki reactions [1]. This enhances coupling efficiency with hydrophobic aryl halides commonly encountered in pharmaceutical intermediate synthesis and reduces the need for phase-transfer additives.

Low-Temperature Process Scale-Up and Purification

The melting point of 150–152 °C, approximately 95 °C lower than the parent dichlorophenylboronic acid, enables molten transfer and low-temperature recrystallization without specialized high-temperature equipment . This reduces capital expenditure for kilo-lab and pilot-plant operations and minimizes thermal degradation risk during purification.

Stoichiometric Precision in Automated Parallel Synthesis Platforms

Accurate molecular weight (262.93 g·mol⁻¹) and density (1.30 g·cm⁻³) distinguish this compound from lower molecular-weight analogs [2]. Automated liquid handlers and solid dispensing robots must be programmed with compound-specific parameters; using the data of a methyl, ethyl, or propyl analog would introduce systematic mass errors across parallel reaction arrays.

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